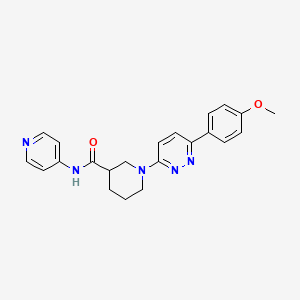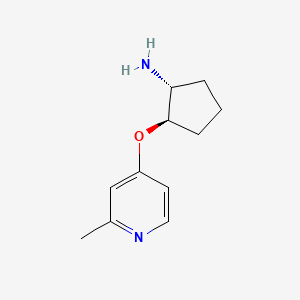![molecular formula C13H10ClF3N6 B2872013 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine CAS No. 477845-59-3](/img/structure/B2872013.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine is a useful research compound. Its molecular formula is C13H10ClF3N6 and its molecular weight is 342.71. The purity is usually 95%.
BenchChem offers high-quality N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicity and Exposure
Research has highlighted the toxicity associated with certain aromatic amino compounds and heterocyclic aromatic amines, which are structurally related or have similar functional groups to N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine. For example, 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical production, has shown toxicity through inhalation, causing symptoms such as dizziness, fatigue, and methemoglobinemia in exposed individuals (Tao et al., 2022). This underscores the need for caution in handling and exposure to these compounds in industrial settings.
Carcinogenicity and Risk Assessment
The carcinogenic potential of heterocyclic aromatic amines, a category to which the compound is related by its heterocyclic and aromatic nature, has been widely studied. These compounds, formed during the cooking of meat at high temperatures, have been implicated in cancer risk. Research has shown significant associations between exposure to these amines and increased risk of bladder and colon cancer (Koutros et al., 2009). Such findings highlight the relevance of studying these compounds in the context of public health and carcinogenic risk assessment.
Metabolism and Biomarkers
Investigations into the metabolism of heterocyclic amines and related compounds, including their processing by intestinal bacteria and the formation of specific metabolites in the human body, provide a foundation for understanding how similar compounds might be metabolized and their potential impacts on human health. Studies have identified specific microbial metabolites of heterocyclic amines in humans following consumption of cooked meats, offering insights into human exposure and the metabolic pathways of these compounds (Vanhaecke et al., 2008). This research is critical for developing biomarkers of exposure and understanding the health implications of these compounds.
Antagonistic Properties and Therapeutic Potential
Trapidil, a triazolopyrimidine and thus related to the chemical structure of interest by its pyrimidine component, has been studied for its antagonistic properties against platelet-derived growth factor, showing potential in preventing restenosis after percutaneous transluminal coronary angioplasty. This suggests therapeutic applications of triazolopyrimidines in cardiovascular diseases (Okamoto et al., 1992).
特性
IUPAC Name |
3-chloro-N-[2-(triazolo[4,5-b]pyridin-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N6/c14-9-6-8(13(15,16)17)7-20-11(9)18-4-5-23-12-10(21-22-23)2-1-3-19-12/h1-3,6-7H,4-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYYKNPYSVKCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)
![7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2871935.png)


![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2871939.png)
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2871940.png)
![1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B2871941.png)

![3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2871943.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2871946.png)

![6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)